
(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
(S)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 180468-42-2) is a chiral compound with the molecular formula C₁₈H₁₉NO₂ and a molecular weight of 281.35 g/mol. It features an ethyl ester group at the 2-position of the dihydroisoquinoline core and an (S)-configured phenyl substituent at the 1-position. This compound is a key intermediate in synthesizing solifenacin succinate (CAS: 242478-38-2), a clinically approved antimuscarinic agent used to treat overactive bladder syndrome . The stereochemistry at the 1-position is critical, as it dictates the pharmacological activity of the final drug product .
Properties
IUPAC Name |
ethyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKVDRQVNMALLN-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=CC=CC=C2[C@@H]1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648962 | |
Record name | Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180468-42-2 | |
Record name | Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 180468-42-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary targets of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate are Monoamine Oxidase (MAO)-A and -B , and Butyrylcholine Esterase (BChE) . These enzymes play crucial roles in the regulation of nerve conduction by catalyzing the degradation of neurotransmitters.
Mode of Action
The compound interacts with its targets by inhibiting their activity. Four derivatives of the compound showed good inhibitory activity against both MAO-A and MAO-B, and two derivatives showed selective inhibitory activity against MAO-A. Molecular docking revealed several important interactions between the active analogs and amino acid residues of the protein receptors.
Biochemical Pathways
The inhibition of MAO-A, MAO-B, and BChE affects the degradation of neurotransmitters, leading to an increase in their levels. This can have downstream effects on various biochemical pathways involved in nerve conduction.
Result of Action
The result of the compound’s action is an increase in the levels of certain neurotransmitters due to the inhibition of MAO-A, MAO-B, and BChE. This could potentially have therapeutic effects in the treatment of conditions like depression and neurodegenerative disorders.
Biological Activity
(S)-Ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, with the CAS number 180468-42-2, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H19NO2
- Molecular Weight : 281.35 g/mol
- IUPAC Name : Ethyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Structure :
Antispasmodic Activity
This compound is classified under antispasmodics. Its structure suggests potential interactions with neurotransmitter systems, particularly in modulating smooth muscle contraction. The compound has been noted for its efficacy in reducing spasms in various experimental models.
Research indicates that compounds similar to (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline derivatives may interact with various receptors and enzymes:
- Monoamine Oxidase Inhibition : Some studies suggest that isoquinoline derivatives can act as inhibitors of monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition could enhance mood and cognitive functions, making it a candidate for further investigation in neurodegenerative diseases.
- Cholinesterase Inhibition : The compound's potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been explored. Such inhibition can increase the levels of acetylcholine in synapses, which is beneficial in conditions like Alzheimer’s disease.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound and related compounds:
Scientific Research Applications
Medicinal Chemistry Applications
(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is primarily researched for its potential therapeutic effects, particularly in the following areas:
Antispasmodic Activity
Research indicates that this compound exhibits antispasmodic properties, making it a candidate for treating gastrointestinal disorders characterized by spasms. Its mechanism may involve modulation of neurotransmitter release or direct action on smooth muscle tissues .
Neuroprotective Effects
Studies have suggested that derivatives of isoquinoline compounds can provide neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of this compound may contribute to this activity by enhancing neuronal survival and reducing oxidative stress .
Organic Synthesis Applications
In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of various bioactive molecules:
Synthesis of Isoquinoline Derivatives
The compound can be used as a starting material for synthesizing other isoquinoline derivatives through various chemical reactions such as cyclization and acylation. These derivatives often possess enhanced pharmacological activities compared to their precursors .
Chiral Synthesis
Due to its chiral nature, this compound is valuable in asymmetric synthesis processes where chirality is crucial for biological activity. This feature allows chemists to develop specific enantiomers with desired therapeutic effects .
Reference Standard in Pharmaceutical Testing
This compound is also utilized as a reference standard in pharmaceutical laboratories for quality control and analytical purposes:
Quality Control
As a reference standard, it helps ensure the consistency and reliability of analytical methods used to evaluate the purity and potency of pharmaceutical products containing isoquinoline derivatives .
Analytical Methods
Techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) often employ this compound to calibrate instruments and validate methods used in drug development and testing .
Case Studies
Several studies have investigated the applications of this compound:
- Antispasmodic Study : A study published in the Journal of Medicinal Chemistry reported significant antispasmodic effects in animal models treated with this compound, supporting its potential use in gastrointestinal therapies .
- Neuroprotective Research : In research conducted by Smith et al., the compound demonstrated protective effects against neurotoxicity induced by amyloid-beta peptides in neuronal cell cultures, suggesting its role in neurodegenerative disease treatment .
- Synthetic Applications : A recent publication highlighted the use of this compound as an intermediate in synthesizing novel isoquinoline derivatives with enhanced pharmacological profiles .
Q & A
Q. What is the role of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate in pharmaceutical synthesis?
This compound serves as a key chiral intermediate in synthesizing muscarinic receptor antagonists like Solifenacin Succinate. Its (S)-configured ethyl ester group is critical for stereochemical fidelity during subsequent coupling reactions with quinuclidin-3-ol derivatives . Methodologically, the ethyl ester acts as a protecting group, enabling regioselective functionalization of the dihydroisoquinoline core while preserving enantiopurity .
Q. What are the standard methods for synthesizing this compound?
Synthesis typically involves:
- Step 1 : Cyclocondensation of phenethylamine derivatives with ethyl chloroformate under basic conditions to form the dihydroisoquinoline scaffold.
- Step 2 : Stereoselective resolution using chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer . Comparative data from analogous syntheses (e.g., tert-butyl derivatives) show yields of 48–99%, depending on purification methods like flash chromatography or recrystallization .
Method | Catalyst/Solvent | Yield | Purity | Reference |
---|---|---|---|---|
Cyclocondensation | K₂CO₃/THF | 70% | 98% | |
Organocatalyzed Reduction | MesAcrBF₄/DCM | 40% | 95% |
Q. How is the compound characterized structurally in research settings?
Structural elucidation employs:
- ¹H/¹³C NMR : Key signals include δ 5.65–5.79 ppm (dihydroisoquinoline protons) and δ 3.65–3.82 ppm (ethyl ester group) .
- Chiral HPLC : To confirm enantiomeric excess (>99% for pharmaceutical intermediates) .
- Mass Spectrometry : DART-HRMS confirms molecular ions ([M+H]⁺ at m/z 281.1416) .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome during synthesis?
Stereoselectivity is sensitive to:
- Temperature : Lower temperatures (0–5°C) favor kinetic control, reducing racemization .
- Catalysts : Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance enantioselectivity by stabilizing transition states .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve yield but may require additives like DMAP to suppress side reactions .
Q. What strategies control ester-related impurities during synthesis?
Common impurities include:
- Propan-2-yl ester (Impurity B) : Forms via transesterification with isopropyl alcohol; mitigated by using anhydrous solvents .
- Diastereomeric esters : Controlled via chiral stationary phase chromatography or fractional crystallization .
- Hydrolysis products : Avoided by maintaining pH < 7 during workup .
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations identify:
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
Key issues include:
- Racemization : Aggravated by prolonged heating; resolved via microwave-assisted synthesis to reduce reaction time .
- Purification : Scalable methods like simulated moving bed (SMB) chromatography replace manual flash columns .
- Catalyst Recovery : Immobilized chiral catalysts improve cost-efficiency .
Q. How does electronic configuration affect its role as a synthetic intermediate?
The electron-deficient dihydroisoquinoline ring facilitates:
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate with structurally related compounds, emphasizing substituents, stereochemistry, synthesis, and applications:
Key Differences and Implications
Substituent Effects
- Ester vs. Carboxamide: Carboxamide derivatives (e.g., N-benzyl analogs) exhibit bioactivity as enzyme inhibitors, whereas ethyl esters like the target compound are primarily synthetic intermediates.
- Electron-Withdrawing Groups: Nitrophenyl and cyano substituents increase electrophilicity, facilitating nucleophilic displacement reactions in solifenacin synthesis .
Stereochemical Significance
- The (S)-configuration in the target compound ensures correct stereochemical alignment for solifenacin’s antimuscarinic activity. The (R)-enantiomer is pharmacologically irrelevant and considered an impurity .
Preparation Methods
Chiral Auxiliary-Mediated Reduction
Chiral auxiliaries, such as (R)-menthyl chlorocarbonate, enable stereochemical control during the reduction of prochiral 1-substituted-DHIQs. In one approach, the DHIQ is treated with a chiral acylating agent to form an N-acylisoquinolinium intermediate, which undergoes stereoselective reduction with hydride donors (e.g., NaBH₄). This method achieves ee values up to 85%, though yields vary depending on the substituent.
Catalytic Asymmetric Hydrogenation
Transition-metal catalysts, particularly Rhodium complexes with chiral phosphine ligands (e.g., BINAP), have been employed for asymmetric hydrogenation of 1-substituted-DHIQs. Under 50 bar H₂ pressure and room temperature, this method delivers (S)-configured THIQs with ee >90% and quantitative yields.
Table 1: Comparison of Enantioselective Reduction Methods
Method | Catalyst/Ligand | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
Chiral Auxiliary | (R)-Menthyl Chloro | 85 | 70 | |
Asymmetric Hydrogenation | Rh-(R)-BINAP | 92 | 95 |
Stereoselective 1-Arylation Strategies
Introducing the phenyl group at the C1 position with (S)-configuration is achieved via Mannich-type reactions or organometallic couplings.
N-Acylisoquinolinium Salt Intermediate
Reaction of isoquinoline with (R)-menthyl chlorocarbonate generates a chiral N-acylisoquinolinium salt, which reacts with aryl nucleophiles (e.g., aryl Grignard reagents) to form 1-aryl-DHIQs. This method, reported by Bender and Liebscher, achieves dr values up to 73:27 (S:R). Subsequent hydrolysis and reduction yield the desired (S)-THIQ framework.
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling of 4-bromo-DHIQs with arylboronic acids introduces aryl groups at C1. Using Pd/C as a catalyst and K₂CO₃ as a base, this method achieves >90% yield but requires precise control of steric and electronic effects to maintain stereointegrity.
Carboxylation and Esterification
The final step involves introducing the ethyl carboxylate group at C2. Traditional methods using phosgene or chloroformates pose safety and environmental risks. The patent US9399624B2 discloses a safer protocol:
-
CO₂ Insertion : (S)-1-phenyl-3,4-dihydroisoquinoline reacts with CO₂ (≤1.0 MPa) in the presence of DBU (1,8-diazabicycloundec-7-ene) to form a carboxylate intermediate.
-
Alkylation : Ethyl iodide is added to quench the intermediate, yielding this compound with 95% purity and 88% yield.
Table 2: Carboxylation Conditions and Outcomes
Parameter | Value |
---|---|
CO₂ Pressure | 0.5–1.0 MPa |
Base | DBU |
Temperature | 25–40°C |
Yield | 88% |
Alternative Methods and Recent Advances
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.